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Introduction
AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5)

ion channel.[1] TRPC5 channels are implicated in the pathogenesis of progressive kidney

diseases, particularly those characterized by podocyte injury and proteinuria, such as Focal

Segmental Glomerulosclerosis (FSGS).[2][3] In podocytes, the activation of TRPC5 can lead to

a cascade of events including Rac1 activation, increased production of reactive oxygen species

(ROS), and subsequent cytoskeletal damage, ultimately resulting in podocyte loss and

proteinuria.[4] AC1903 has been shown to selectively block TRPC5 channel activity, thereby

protecting podocytes and ameliorating kidney damage in preclinical rat models of kidney

disease.[2][3]

These application notes provide a comprehensive overview of the recommended dosage,

formulation, and experimental protocols for the use of AC1903 in rat models of FSGS and

hypertensive kidney disease.

Mechanism of Action
AC1903 is a selective inhibitor of the TRPC5 ion channel.[1] In the context of kidney disease,

pathological stimuli such as Angiotensin II can lead to the activation of TRPC5 channels in

podocytes. This activation results in an influx of calcium, which in turn activates the small

GTPase Rac1.[5][6] Activated Rac1 promotes the production of reactive oxygen species
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(ROS), leading to oxidative stress and subsequent damage to the intricate actin cytoskeleton of

podocytes.[4] This disruption of the cytoskeleton underlies podocyte effacement, detachment,

and eventual loss, culminating in proteinuria and the progression of glomerulosclerosis. By

inhibiting TRPC5, AC1903 blocks this deleterious signaling cascade, thereby preserving

podocyte structure and function.
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Diagram 1. TRPC5 Signaling Pathway in Podocyte Injury.
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Recommended Dosage and Administration in Rat
Models
Based on preclinical studies, the recommended dosage of AC1903 for rat models of kidney

disease is 50 mg/kg, administered via intraperitoneal (i.p.) injection twice daily.[2][7]

In Vivo Formulation
A recommended vehicle for the in vivo preparation of AC1903 is a mixture of 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.[7][8]

Protocol for a 1 mL Working Solution (2.5 mg/mL):

Prepare a stock solution of AC1903 in DMSO at a concentration of 25 mg/mL.

To prepare 1 mL of the final working solution, add 100 µL of the AC1903 DMSO stock

solution to 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[7]

It is recommended to prepare the working solution fresh on the day of use. If any precipitation

occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

Experimental Protocols for Rat Models of Kidney
Disease
The following are detailed protocols for inducing two common rat models of proteinuric kidney

disease in which AC1903 has shown efficacy.

Hypertensive Kidney Disease Model (Dahl Salt-Sensitive
Rat)
Animal Model: Male Dahl Salt-Sensitive (SS) rats, 8 weeks of age.[9]

Protocol:
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House the Dahl SS rats in a controlled environment with a 12-hour light/dark cycle and

provide ad libitum access to food and water.[10]

For one week, feed the rats a normal salt diet (0.4% NaCl) for acclimatization.[9]

To induce hypertensive nephropathy, switch the diet to a high-salt diet (4% to 8% NaCl) for a

period of 3 to 4 weeks.[9][10]

Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development

of hypertension.[11]

Collect 24-hour urine samples weekly using metabolic cages to measure proteinuria.[11]

Initiate treatment with AC1903 (50 mg/kg, i.p., twice daily) or vehicle control at the start of

the high-salt diet (preventative regimen) or after the establishment of proteinuria (therapeutic

regimen).[3]

Focal Segmental Glomerulosclerosis (FSGS) Model
(Adriamycin-Induced Nephropathy)
Animal Model: Male Sprague Dawley rats, 11-13 weeks old.[12]

Protocol:

Acclimatize the rats for at least one week prior to the procedure.

Induce FSGS by a single intravenous (i.v.) injection of Adriamycin (doxorubicin) at a dose of

5 mg/kg body weight.[12][13]

Monitor the development of proteinuria by collecting 24-hour urine samples at baseline and

weekly post-injection.

Treatment with AC1903 (50 mg/kg, i.p., twice daily) or vehicle can be initiated either before

or after the Adriamycin injection, depending on the study design (prophylactic vs.

therapeutic).

Efficacy Assessment Protocols
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Measurement of Proteinuria
Protocol:

House individual rats in metabolic cages for 24-hour urine collection.

Measure the total urine volume.

Centrifuge the urine samples to remove any debris.

Determine the protein concentration in the urine supernatant using a suitable method such

as the sulfosalicylic acid turbidity assay or a commercial kit.

Calculate the total 24-hour urinary protein excretion (mg/24h) by multiplying the protein

concentration (mg/mL) by the total urine volume (mL).

Quantification of Podocyte Number
Protocol:

At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed

by a fixative (e.g., 4% paraformaldehyde).

Embed the kidneys in paraffin and cut 4-µm sections.

Perform immunohistochemistry using a podocyte-specific nuclear marker, such as Wilms'

tumor 1 (WT1).

Acquire images of glomeruli at high magnification.

Count the number of WT1-positive nuclei within the glomerular tuft for a representative

number of glomeruli per animal.

The average number of podocytes per glomerulus can then be calculated.

Quantitative Efficacy Data of AC1903 in Rat Models
The following tables summarize the reported efficacy of AC1903 in preclinical rat models of

kidney disease.
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Model
Treatment

Group
Outcome Result Reference

AT1R Transgenic

Rat (Advanced

Disease)

Vehicle 24h Proteinuria Increased [2]

AC1903 (50

mg/kg, b.i.d.)
24h Proteinuria

Significantly

ameliorated
[2]

Vehicle
Podocyte

Number
Decreased [2]

AC1903 (50

mg/kg, b.i.d.)

Podocyte

Number
Rescued [2]

Dahl Salt-

Sensitive Rat

(Onset)

Vehicle 24h Proteinuria Increased [2]

AC1903 (50

mg/kg, b.i.d.)
24h Proteinuria

Significantly

ameliorated
[2]

Dahl Salt-

Sensitive Rat

(Advanced

Disease)

Vehicle 24h Proteinuria Increased [2]

AC1903 (50

mg/kg, b.i.d.)
24h Proteinuria

Significantly

suppressed
[2]

Vehicle
Podocyte

Number
Decreased [2]

AC1903 (50

mg/kg, b.i.d.)

Podocyte

Number
Rescued [2]

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

AC1903 in a rat model of kidney disease.
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Experimental Workflow for AC1903 Efficacy Testing
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Diagram 2. Experimental Workflow for AC1903 Efficacy Testing.
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Conclusion
AC1903 represents a promising therapeutic agent for the treatment of progressive kidney

diseases characterized by podocyte injury. The recommended dosage of 50 mg/kg,

administered twice daily via intraperitoneal injection, has demonstrated significant efficacy in

attenuating proteinuria and preserving podocyte numbers in established rat models of FSGS

and hypertensive nephropathy. The protocols outlined in these application notes provide a

framework for researchers to further investigate the therapeutic potential of AC1903.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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